6beta-Aminocholestanol

Description

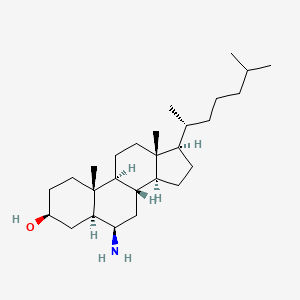

6β-Aminocholestanol is a steroidal compound characterized by an amino group (-NH₂) substituted at the 6β position of the cholestane backbone. Its synthesis involves epoxidation and subsequent amination of cholestane derivatives, as detailed in patents such as Novel 6β-amino-steroids and production thereof (1975) . The compound’s structure is critical for its biochemical interactions, particularly in modulating membrane properties or serving as a precursor for pharmacologically active molecules. Key attributes include:

- Molecular formula: C₂₇H₄₇N (exact formula may vary with substituents).

- Functional group: 6β-amino substitution on the sterol backbone.

Properties

Molecular Formula |

C27H49NO |

|---|---|

Molecular Weight |

403.7 g/mol |

IUPAC Name |

(3S,5S,6R,8S,9S,10R,13R,14S,17R)-6-amino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H49NO/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(28)24-15-19(29)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,29H,6-16,28H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1 |

InChI Key |

XBCGINQJTOMOTB-DTLXENBRSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)N)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Aminocholestanol typically involves the modification of cholestanol. One common method includes the introduction of an amino group at the 6-beta position through a series of chemical reactions. The process may involve steps such as:

Oxidation: of cholestanol to introduce a functional group at the 6-beta position.

Reduction: to convert the functional group into an intermediate suitable for amination.

Amination: using reagents like ammonia or amines under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6beta-Aminocholestanol undergoes various chemical reactions, including:

Oxidation: Conversion to oxo-derivatives using oxidizing agents.

Reduction: Formation of reduced derivatives under hydrogenation conditions.

Substitution: Introduction of different functional groups at the amino position using suitable reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Amination Reagents: Ammonia, primary or secondary amines.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxo-derivatives, reduced forms, and substituted amino derivatives.

Scientific Research Applications

6-aminocholestanol is a steroid derivative with several notable applications, particularly as an antifungal agent and as an inhibitor of certain enzymes . This compound targets ergosterol production in fungi and protozoans and has demonstrated inhibitory effects on DEAD-box RNA helicases .

Scientific Research Applications

Antifungal Agent: 6-aminocholestanol acts as an antifungal agent by targeting ergosterol, a crucial sterol in fungi and protozoans, which plays similar roles to cholesterol in animals . Preliminary research indicates its potential as a potent antifungal agent .

Inhibition of DEAD-box RNA Helicases: 6-aminocholestanol inhibits the activity of DEAD-box RNA helicases, which are ATP-dependent RNA-binding proteins and RNA-dependent ATPases . These proteins have a core structure with two linked domains homologous to recombinant protein A (RecA) and contain motifs for RNA and ATP binding, which are essential for enzymatic activity .

- The compound disrupts both ATPase and helicase activities by interfering with ATP and RNA binding. It can also bind to other proteins containing nucleic acid-binding sites .

- Kinetic analyses reveal that the Leishmania LieIF4A protein binds 6-aminocholestanol with a higher affinity than ATP, suggesting multiple binding sites .

- Competition experiments indicate that the primary binding sites are on RecA-like domain 1, specifically involving a cavity previously identified through molecular modeling of LieIF4A that include conserved RNA-binding motifs .

- The compound affects mammalian and Leishmania proteins differently, suggesting that the binding sites and affinities are not the same, which could allow for the development of drugs targeting DEAD-box proteins in different organisms .

Mechanism of Action

The mechanism of action of 6beta-Aminocholestanol involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The 6β-amino substitution distinguishes 6β-Aminocholestanol from other cholestane derivatives modified at the 6-position. Below is a comparative analysis:

Table 1: Comparative Analysis of 6β-Aminocholestanol and Analogues

Key Research Findings

Reactivity and Stability

- 6β-Aminocholestanol: The amino group enhances nucleophilic reactivity, enabling conjugation with carboxylic acids or participation in Schiff base formation. This contrasts with 6-Ketocholestanol, where the ketone group favors redox reactions or hydrogen bonding .

- 6-Nitrocholesteryl Acetate: The nitro group introduces strong electron-withdrawing effects, increasing susceptibility to reduction or substitution reactions compared to the amino group in 6β-Aminocholestanol .

Pharmacological and Analytical Utility

- 6β-Hydroxytestosterone Enanthate: Used as a reference material in anti-doping testing due to its esterified hydroxyl group, which prolongs half-life. In contrast, 6β-Aminocholestanol’s amino group may improve membrane permeability for drug delivery applications .

- 6β-Hydrocodol: As an opioid metabolite, its 6β-hydroxy group facilitates phase I metabolism, whereas the amino group in 6β-Aminocholestanol could alter receptor binding profiles in hypothetical therapeutic contexts .

Biological Activity

6beta-Aminocholestanol, a derivative of cholestanol, has garnered attention for its biological activities, particularly in the context of inhibiting various cellular processes in pathogens. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against specific diseases, and relevant research findings.

This compound is characterized by the presence of an amino group at the 6beta position. This structural modification is crucial as it influences the compound's interaction with biological targets. Research indicates that the amino group enhances the compound's ability to inhibit ATPase and helicase activities in proteins such as eIF4A from both Leishmania and mammalian sources. The binding affinity of this compound to these proteins is significantly higher than that of ATP, indicating a strong interaction that disrupts normal protein function .

Anti-Leishmanial Activity

Recent studies have highlighted the anti-leishmanial properties of this compound. In vitro assays demonstrated that this compound exhibits potent inhibitory effects against Leishmania infantum, with an IC50 value of approximately 3.6 µM. This efficacy is attributed to its ability to inhibit the LieIF4A ATPase activity, essential for the survival and replication of the parasite .

Antifungal Properties

In addition to its anti-leishmanial activity, this compound has been shown to target ergosterol biosynthesis in fungi, a critical component for maintaining cell membrane integrity in many fungal species. By disrupting ergosterol production, the compound demonstrates potential as an antifungal agent .

Case Study: Inhibition Mechanism

A detailed study explored how this compound interacts with eIF4A proteins. Kinetic analyses revealed that the compound binds preferentially to specific sites on the protein, effectively perturbing both ATP and RNA binding. This dual inhibition leads to a significant reduction in the viability of Leishmania promastigotes .

Data Table: Biological Activity Summary

| Activity | Target | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anti-Leishmanial | Leishmania infantum | 3.6 | Inhibition of LieIF4A ATPase |

| Antifungal | Ergosterol biosynthesis | N/A | Disruption of ergosterol production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.